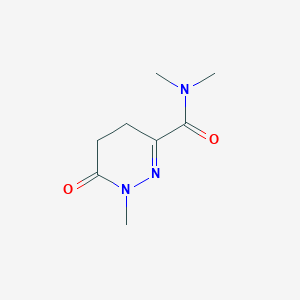
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as TDP, is a small molecule that has been extensively studied for its potential therapeutic applications. TDP has been found to have various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is not fully understood. However, it is thought to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by reducing the activation of inflammatory cells. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to inhibit the production of reactive oxygen species, which may contribute to its antioxidant properties. In addition, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to increase the expression of neurotrophic factors, which may contribute to its neuroprotective properties.
Biochemical and physiological effects:
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and neuroprotective properties, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to have anti-tumor properties. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to have anti-fibrotic properties, which may make it a potential therapeutic agent for the treatment of fibrotic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is that it is a small molecule, which makes it relatively easy to synthesize and study. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to be stable under various conditions, which makes it a good candidate for use in lab experiments. One limitation of N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has not been extensively studied in humans, which makes it difficult to determine its potential therapeutic applications in humans.
Zukünftige Richtungen
There are many potential future directions for research on N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. One area of research could be to further elucidate its mechanism of action. Another area of research could be to study its potential therapeutic applications in humans, particularly for the treatment of neurodegenerative diseases, fibrotic diseases, and cancer. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. Overall, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is a promising molecule with many potential therapeutic applications, and further research is needed to fully understand its potential.
Synthesemethoden
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride to form pyridine-2,6-dichloride. The pyridine-2,6-dichloride is then reacted with 1,2-diaminopropane to form pyridazine-3,6-diamine. The pyridazine-3,6-diamine is then reacted with acetic anhydride to form N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to reduce inflammation in various animal models of inflammation, including acute lung injury, colitis, and arthritis. N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has also been found to have antioxidant properties, which may help to protect against oxidative stress and damage. In addition, N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been shown to have neuroprotective properties, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N,N,1-trimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-10(2)8(13)6-4-5-7(12)11(3)9-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDZTMSMOVRDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
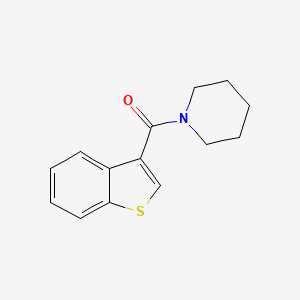
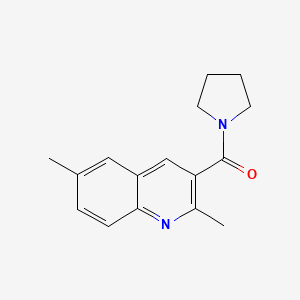
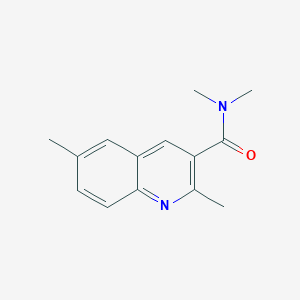

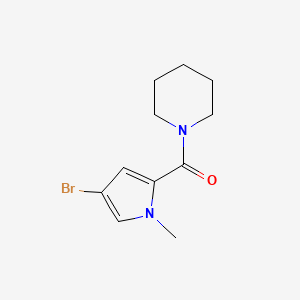

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)
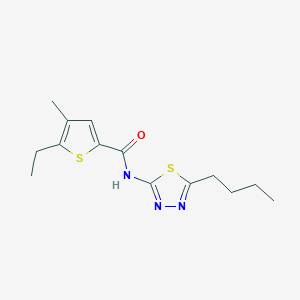

![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
